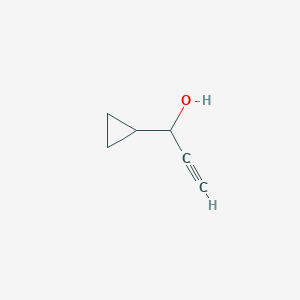

1-Cyclopropylprop-2-yn-1-ol

Vue d'ensemble

Description

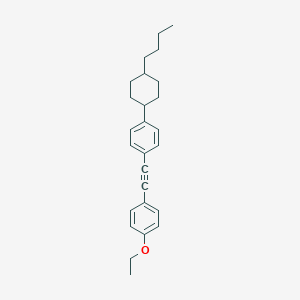

1-Cyclopropylprop-2-yn-1-ol is a chemical compound with the CAS Number: 1656-85-5 . It has a molecular weight of 96.13 . The IUPAC name for this compound is 1-cyclopropyl-2-propyn-1-ol . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 1-Cyclopropylprop-2-yn-1-ol is 1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, 1-Cyclopropylprop-2-yn-1-ol is a liquid at room temperature . It has a molecular weight of 96.13 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Ytterbium(III) Triflate-Catalyzed Amination of 1-Cyclopropylprop-2-yn-1-ols

The study conducted by Rao et al. (2009) discusses the ytterbium(III) triflate-catalyzed ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides. This process is an efficient synthetic route to conjugated enynes. The reaction is described as operationally straightforward, yielding moderate to good results and regioselectivity in most cases under mild conditions (Rao et al., 2009).

[1,3]-Dipolar Cycloaddition Reactions

Dürüst et al. (2014) investigated the [1,3]-dipolar cycloadditions of N-aryl sydnones to various compounds including 1-cyclopropylprop-2-yn-1-ol. The study yielded fused pyrazole derivatives and revealed that while most dipolarophiles provided single regioisomers, some gave mixtures whose ratios were influenced by the phenyl substituents. The structures were supported by single crystal X-ray diffraction measurements (Dürüst et al., 2014).

Antifungal Applications

Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes. The study demonstrated that most of the synthesized compounds exhibited high activity against Candida spp. strains. Notably, a derivative with cyclopropyl group showed remarkable selectivity against Candida albicans and Candida krusei. Additionally, the compounds displayed low toxicity in Artemia salina bioassay and molecular docking studies suggested good binding affinity of certain derivatives to the HEME group in 14-alpha demethylase (CYP51), potentially explaining the high antifungal activity observed (Zambrano-Huerta et al., 2019).

Safety and Hazards

The safety information for 1-Cyclopropylprop-2-yn-1-ol includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

1-cyclopropylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRIJRWUCDRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321813 | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylprop-2-yn-1-ol | |

CAS RN |

1656-85-5 | |

| Record name | 1656-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclopropylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-cyclopropylprop-2-yn-1-ol in the reported research?

A1: 1-Cyclopropylprop-2-yn-1-ol serves as a dipolarophile in the 1,3-dipolar cycloaddition reaction with N-aryl sydnones [, ]. This reaction is a valuable tool for constructing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: What are the advantages of the reported catalyst-free protocol for this reaction?

A2: The research highlights a novel catalyst-free approach for the 1,3-dipolar cycloaddition of N-aryl sydnones with 1-cyclopropylprop-2-yn-1-ol []. Traditional methods often require metal catalysts, which can be expensive and pose environmental concerns. This catalyst-free method offers a more sustainable and cost-effective alternative for synthesizing potentially valuable heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)

![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)